molecular formula C8H2BrCl2NO2 B13633926 5-Bromo-4,7-dichloroindoline-2,3-dione

5-Bromo-4,7-dichloroindoline-2,3-dione

Cat. No.: B13633926
M. Wt: 294.91 g/mol
InChI Key: YGBXSPXDZZXTJH-UHFFFAOYSA-N
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Description

5-Bromo-4,7-dichloroindoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of bromine and chlorine atoms attached to the indoline-2,3-dione core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,7-dichloroindoline-2,3-dione typically involves the bromination and chlorination of indoline-2,3-dione. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,7-dichloroindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4,7-dichloroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindoline-2,3-dione
  • 4,7-Dichloroindoline-2,3-dione
  • 5-Chloro-4,7-dibromoindoline-2,3-dione

Uniqueness

5-Bromo-4,7-dichloroindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H2BrCl2NO2

Molecular Weight

294.91 g/mol

IUPAC Name

5-bromo-4,7-dichloro-1H-indole-2,3-dione

InChI

InChI=1S/C8H2BrCl2NO2/c9-2-1-3(10)6-4(5(2)11)7(13)8(14)12-6/h1H,(H,12,13,14)

InChI Key

YGBXSPXDZZXTJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)Cl)C(=O)C(=O)N2)Cl

Origin of Product

United States

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